(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
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Overview
Description
(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with a carbonyl compound. Schiff bases are known for their versatility and wide range of applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine under reflux conditions. The reaction is usually carried out in a solvent such as methanol, with glacial acetic acid acting as a catalyst . The reaction mixture is heated to around 60-80°C for several hours to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological macromolecules, leading to various biological effects. For example, the compound can inhibit the growth of bacteria by interfering with their metabolic processes . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins essential for cell survival .
Comparison with Similar Compounds
Similar compounds to (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. Some examples are:
- 2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid
- 4-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid
- 2-[(naphthalene-2-ylimino)methyl]phenol
What sets this compound apart is its unique combination of functional groups, which allows it to form stable metal complexes and exhibit a wide range of biological activities .
Properties
IUPAC Name |
(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-13(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-14(12)17/h1-10,17H,16H2/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOIJLJGDKBCFN-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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